2-Naphthalenecarboxaldehyde, 8-hydroxy-
Overview
Description
2-Naphthalenecarboxaldehyde, 8-hydroxy- is an organic compound with the molecular formula C11H8O2 It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the 8th position and an aldehyde group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- typically involves the hydroxylation of 2-naphthaldehyde. One common method includes the use of a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the 8th position.
Industrial Production Methods
Industrial production of 2-Naphthalenecarboxaldehyde, 8-hydroxy- may involve large-scale hydroxylation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxaldehyde, 8-hydroxy- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products
Oxidation: 2-Naphthalenecarboxylic acid, 8-hydroxy-
Reduction: 2-Naphthalenemethanol, 8-hydroxy-
Substitution: 2-Naphthalenecarboxaldehyde, 8-alkoxy- or 8-acetoxy-
Scientific Research Applications
2-Naphthalenecarboxaldehyde, 8-hydroxy- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxaldehyde, 8-hydroxy- involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles in biological systems. These interactions can modulate biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-Naphthalenecarboxaldehyde, 2-hydroxy-: Similar structure but with the hydroxyl group at the 2nd position.
2-Naphthalenecarboxaldehyde: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
2-Naphthalenecarboxaldehyde, 8-hydroxy- is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring selective interactions and reactions.
Properties
IUPAC Name |
8-hydroxynaphthalene-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-7,13H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIYERERYTRGT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)C=O)C(=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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